Benzyl-(4,4-dimethoxy-cyclohexyl)-amine HCl
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Overview
Description
Benzyl-(4,4-dimethoxy-cyclohexyl)-amine HCl is a chemical compound with a complex structure that includes a benzyl group, two methoxy groups, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4,4-dimethoxy-cyclohexyl)-amine HCl typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Amination: The amine group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4,4-dimethoxy-cyclohexyl)-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride for benzylation, dimethyl sulfate for methylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the fully reduced amine.
Scientific Research Applications
Benzyl-(4,4-dimethoxy-cyclohexyl)-amine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(4,4-dimethoxy-cyclohexyl)-amine HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride
- N-benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine
Uniqueness
Benzyl-(4,4-dimethoxy-cyclohexyl)-amine HCl is unique due to the presence of two methoxy groups on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-4,4-dimethoxycyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15(18-2)10-8-14(9-11-15)16-12-13-6-4-3-5-7-13;/h3-7,14,16H,8-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYHOEFWNHQNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)NCC2=CC=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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